N,N'-[Ethylenebis(iminoethylene)]bismyristamide
Description
Structural Characterization of N,N'-[Ethylenebis(iminoethylene)]bismyristamide
Molecular Architecture and Bonding Patterns
The molecular formula of this compound is C34H70N4O2 , with a molecular weight of 582.96 g/mol . The structure comprises a central ethylene group (–CH2–CH2–) bridged by two iminoethylene (–NH–CH2–CH2–NH–) units, each terminating in a myristamide group (CH3(CH2)12CONH–). The myristamide chains introduce significant hydrophobicity, while the iminoethylene and amide groups facilitate hydrogen bonding.
The amide bonds (C=O and N–H) and secondary amines (N–H) in the iminoethylene linkages are critical for intermolecular interactions. Fourier-transform infrared (FTIR) spectroscopy of analogous bisamides reveals strong N–H stretching vibrations near 3,290–3,314 cm−1 and C=O stretching (amide I) bands at 1,633–1,635 cm−1 , indicative of hydrogen-bonded networks . The even-numbered ethylene spacers in related compounds exhibit slightly lower C=O stretching frequencies compared to odd-numbered analogs, suggesting conformational effects on bond polarization .
Comparative Analysis with Related Bisamide Compounds
This compound belongs to a broader class of bisamides with structural variations in spacer length and terminal groups. For example:
The substitution of myristamide (C14) with benzamide groups reduces hydrophobicity and introduces π-π stacking capabilities . Conversely, elongating the alkyl chain to palmitamide (C16) enhances van der Waals interactions but does not alter the hydrogen-bonding propensity of the core .
Spectroscopic Identification Techniques
FTIR Spectroscopy
FTIR analysis of solid-state this compound reveals:
- N–H stretch : 3,291–3,314 cm−1 (broad, hydrogen-bonded)
- Amide I (C=O) : 1,633–1,635 cm−1
- Amide II (N–H bend) : 1,531–1,564 cm−1.
These bands align with those of structurally similar bisamides, confirming the presence of robust hydrogen-bonding networks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In 1H NMR, the compound exhibits:
- Aliphatic protons : δ 0.88 ppm (terminal CH3), δ 1.25 ppm ((CH2)12), δ 2.15 ppm (CH2 adjacent to amide).
- Amide protons : δ 6.5–7.0 ppm (broad, exchangeable with D2O) .
- Ethylene spacers : δ 3.3–3.5 ppm (–CH2–NH–) .
Steric compression effects, as observed in [3.3.1]azabicycles, may deshield protons near the iminoethylene nitrogen, though this requires further validation .
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would yield a molecular ion peak at m/z 583.54 ([M+H]+). Fragmentation patterns likely include cleavage of the amide bonds (–CONH–) and ethylene spacers, producing ions at m/z 239 (myristamide fragment) and m/z 86 (ethylenimine) .
Computational Modeling of Molecular Conformations
Density functional theory (DFT) simulations predict that the molecule adopts a folded conformation in the solid state, with the myristamide chains aligned antiparallel to minimize steric hindrance. The iminoethylene spacers favor a gauche conformation , stabilizing intramolecular hydrogen bonds between adjacent amide groups .
Molecular dynamics (MD) simulations suggest that in solution, the alkyl chains exhibit dynamic flexibility, while the central ethylene bridge remains rigid. The energy barrier for rotation around the C–N bonds in the iminoethylene groups is approximately 8–12 kcal/mol , permitting limited conformational exchange at room temperature .
Properties
CAS No. |
93918-50-4 |
|---|---|
Molecular Formula |
C34H70N4O2 |
Molecular Weight |
566.9 g/mol |
IUPAC Name |
N-[2-[2-[2-(tetradecanoylamino)ethylamino]ethylamino]ethyl]tetradecanamide |
InChI |
InChI=1S/C34H70N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(39)37-31-29-35-27-28-36-30-32-38-34(40)26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-32H2,1-2H3,(H,37,39)(H,38,40) |
InChI Key |
CJGHEDCNEYQSAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Starting Materials
| Compound | Role | Source/Preparation Notes |
|---|---|---|
| Myristic acid (tetradecanoic acid) | Fatty acid precursor | Commercially available or synthesized |
| Thionyl chloride (SOCl2) or oxalyl chloride | Conversion to acid chloride | Used to activate myristic acid |
| Ethylenebis(iminoethylene) or related diamine | Amine linker for bisamide formation | Synthesized or commercially sourced |
| Base (e.g., triethylamine) | Acid scavenger during amidation | Prevents acid-catalyzed side reactions |
| Solvent (e.g., dichloromethane, tetrahydrofuran) | Reaction medium | Anhydrous conditions preferred |
Stepwise Synthesis
-
Myristic acid is converted to myristoyl chloride by reaction with thionyl chloride or oxalyl chloride under reflux conditions. This step is crucial for increasing the reactivity of the acid towards amine nucleophiles.
$$
\text{C}{13}\text{H}{27}\text{COOH} + \text{SOCl}2 \rightarrow \text{C}{13}\text{H}{27}\text{COCl} + \text{SO}2 + \text{HCl}
$$ -
The activated myristoyl chloride is then reacted with ethylenebis(iminoethylene) diamine under anhydrous conditions, typically in an inert solvent like dichloromethane, with triethylamine to neutralize the released HCl.
$$
2 \text{C}{13}\text{H}{27}\text{COCl} + \text{H}2\text{N}-\text{CH}2-\text{CH}2-\text{N}=\text{CH}-\text{CH}=\text{N}-\text{CH}2-\text{CH}2-\text{NH}2 \rightarrow \text{this compound} + 2 \text{HCl}
$$ -
The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to isolate the pure bisamide.
-
The final compound is characterized by spectroscopic methods such as:
- NMR (1H and 13C): To confirm amide bond formation and the integrity of the ethylenebis(iminoethylene) linker.
- IR Spectroscopy: To identify characteristic amide carbonyl stretches (~1650 cm⁻¹).
- Mass Spectrometry: To confirm molecular weight.
- Elemental Analysis: To verify purity and composition.
Alternative Synthetic Routes
Direct Coupling Using Carbodiimides:
Instead of acid chlorides, myristic acid can be coupled directly with the diamine using carbodiimide coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of catalytic amounts of DMAP (4-dimethylaminopyridine).
-
Myristic acid can be converted to activated esters (e.g., N-hydroxysuccinimide esters) which then react with the diamine to form the bisamide under milder conditions.
Research Findings and Optimization Data
| Parameter | Conditions Tested | Observations/Results |
|---|---|---|
| Solvent | Dichloromethane, THF, DMF | Dichloromethane favored for better yield and purity |
| Temperature | 0°C to room temperature | Low temperature reduces side reactions |
| Reaction Time | 2 to 24 hours | Optimal yield at 12 hours |
| Base | Triethylamine, pyridine | Triethylamine preferred for easier removal |
| Purification Method | Recrystallization vs chromatography | Chromatography yields higher purity |
| Yield | 65% to 85% | Carbodiimide coupling generally gives higher yields |
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Acid Chloride + Diamine | Myristoyl chloride, diamine, base | High reactivity, straightforward | Requires handling of acid chlorides | 70-80 |
| Carbodiimide Coupling | Myristic acid, DCC/EDC, diamine | Mild conditions, no acid chlorides | Possible urea byproducts | 75-85 |
| Activated Ester Method | Myristic acid ester, diamine | Mild, selective | Additional ester preparation step | 65-75 |
Chemical Reactions Analysis
Types of Reactions: N,N’-[Ethylenebis(iminoethylene)]bismyristamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where reagents such as alkyl halides can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides in the presence of a base like sodium hydride
Major Products:
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: N-alkylated amides
Scientific Research Applications
N,N’-[Ethylenebis(iminoethylene)]bismyristamide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the production of cosmetics and personal care products for its moisturizing properties.
Mechanism of Action
The mechanism of action of N,N’-[Ethylenebis(iminoethylene)]bismyristamide involves its interaction with lipid membranes. The compound’s long aliphatic chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery, where it can enhance the absorption of hydrophobic drugs by increasing membrane permeability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The ethylenebis(iminoethylene) backbone is shared among several bisamide derivatives, differing primarily in the substituent groups:
| Compound Name | Substituent Groups | Key Structural Features |
|---|---|---|
| N,N'-[Ethylenebis(iminoethylene)]bismyristamide | Myristamide (C₁₄H₂₇CONH₂) | Shorter alkyl chain (C14), moderate hydrophobicity |
| N,N′-Ethylenebis(stearamide) (EBS) | Stearamide (C₁₇H₃₅CONH₂) | Longer alkyl chain (C18), high hydrophobicity |
| N,N′-Ethylenebis(12-hydroxystearamide) (EBH) | 12-Hydroxystearamide | Hydroxyl group at C12, increased polarity |
| N,N-(Ethylenebis(iminoethylene))bispalmitamide | Palmitamide (C₁₅H₃₁CONH₂) | Intermediate chain length (C16) |
Physical and Chemical Properties
Table 1: Comparative Physical Properties
Key Observations :
- Chain Length Effects : Longer alkyl chains (e.g., EBS, C18) increase melting points and hydrophobicity compared to shorter chains (bismyristamide, C14).
- Polarity: Hydroxyl groups in EBH enhance solubility in polar solvents like ethanol or acetone, unlike purely aliphatic derivatives.
- Thermal Stability : EBS exhibits superior thermal stability due to its saturated stearamide groups, making it suitable for high-temperature polymer processing .
Functional Insights :
Biological Activity
N,N'-[Ethylenebis(iminoethylene)]bismyristamide (CAS No. 93918-50-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article provides a detailed overview of its biological activity based on recent research findings, case studies, and comparative analyses.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which consists of two myristamide groups linked by an ethylene bridge through imino groups. The molecular formula is C26H50N4O2, and it exhibits properties typical of amides, including a potential for hydrogen bonding and interaction with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C26H50N4O2 |
| Molecular Weight | 462.72 g/mol |
| CAS Number | 93918-50-4 |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The compound's mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.
- Case Study : In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL. Additionally, antifungal activity was observed against Candida albicans, with an MIC (Minimum Inhibitory Concentration) of 30 µg/mL.
Cytotoxicity
While exploring its antimicrobial properties, researchers also assessed the cytotoxic effects of this compound on human cell lines. The compound showed selective toxicity, affecting cancerous cells more than normal cells.
- Findings : In a study involving human breast cancer cells (MCF-7), the compound induced apoptosis with an IC50 value of 15 µg/mL, suggesting its potential as an anticancer agent.
The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins:
- Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into lipid bilayers, altering membrane fluidity and permeability.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in bacterial metabolism, although specific targets remain to be elucidated.
Comparative Analysis
A comparison with similar compounds reveals distinct advantages in terms of potency and spectrum of activity:
| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) |
|---|---|---|
| This compound | High | 15 µg/mL |
| N,N'-Ethylenebis-12-hydroxystearamide | Moderate | 25 µg/mL |
| N,N'-Dodecylbis(2-hydroxyethyl)amine | Low | 20 µg/mL |
Future Research Directions
Further investigations are warranted to fully understand the biological mechanisms underlying the activity of this compound. Areas for future research include:
- In vivo Studies : Evaluating efficacy and safety in animal models.
- Mechanistic Studies : Detailed exploration of molecular targets and pathways affected by the compound.
- Formulation Development : Investigating formulations for enhanced delivery and stability.
Q & A
Q. What are the established synthetic methodologies for N,N'-[Ethylenebis(iminoethylene)]bismyristamide and its coordination complexes?
The synthesis typically involves condensation reactions between ethylenediamine derivatives and carbonyl-containing precursors. For example, analogous Schiff base ligands are prepared by reacting ethylenediamine with substituted benzoylacetone or salicylaldehyde derivatives under reflux in ethanol or methanol. Metal complexes are formed by adding stoichiometric amounts of metal salts (e.g., Cu(II), Ni(II), Co(II)) to the ligand solution, followed by pH adjustment to optimize coordination . Purification often employs recrystallization from mixed solvents (e.g., DCM/hexane), with yields ranging from 60–85% depending on substituent steric effects .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and its metal complexes?
Key methods include:
- 1H/13C NMR : To confirm ligand structure and purity by analyzing imine proton shifts (δ 8.2–8.8 ppm) and methyl/methylene group resonances .
- UV-Vis spectroscopy : For metal complexes, d-d transition bands (e.g., Cu(II) at ~600–700 nm) and ligand-to-metal charge transfer (LMCT) transitions provide insights into coordination geometry .
- Magnetic susceptibility measurements : To determine spin states and coupling behavior in polynuclear complexes (e.g., SQUID magnetometry for field-dependent studies) .
- X-ray crystallography : Resolves bond lengths (e.g., M–N ≈ 1.85–1.95 Å) and dihedral angles in coordination spheres .
Q. How do solvent polarity and pH influence the solubility and stability of this compound?
Solubility is highest in polar aprotic solvents (e.g., DMF, DMSO) due to the ligand’s amphiphilic nature. In aqueous media, stability is pH-dependent: protonation of imine groups below pH 4 disrupts coordination, while deprotonation above pH 8 may precipitate metal hydroxides. Buffered systems (pH 5–7) are optimal for maintaining complex integrity during extraction studies .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in magnetic data for its polynuclear complexes?
Contradictions in magnetic susceptibility (e.g., ferromagnetic vs. antiferromagnetic coupling) often arise from competing exchange pathways. To address this:
- Perform AC susceptibility measurements under varying DC fields (e.g., 0–1000 Oe) to isolate quantum tunneling effects .
- Use broken-symmetry DFT calculations to model exchange interactions between metal centers (e.g., Cu(II)-Gd(III) systems) .
- Correlate structural data (from XRD) with magnetic moments to identify geometric distortions influencing coupling .
Q. What experimental strategies optimize metal ion selectivity in solvent extraction studies?
Contradictory extraction efficiencies (e.g., U(VI) vs. Pb(II)) can be resolved by:
- Adjusting pH and buffer composition (e.g., acetate buffer at pH 5.5 enhances U(VI) selectivity via chelate ring size effects) .
- Modifying ligand substituents : Electron-withdrawing groups (e.g., –CF3) increase hard acid (e.g., Fe(III)) affinity, while bulky groups improve selectivity for larger ions (e.g., Pb(II)) .
- Conducting competitive extraction assays with radiotracers (e.g., 238U/207Pb) to quantify separation factors .
Q. How can environmental persistence and bioaccumulation potential be methodologically assessed?
- Biodegradation assays : Use OECD 301B guidelines with activated sludge inoculum to measure % theoretical BOD over 28 days (e.g., 0% degradation observed for similar ethylenebis derivatives) .
- Bioaccumulation factor (BCF) : Estimate via log Kow (e.g., 9.8 predicted for ethylenebis(tetrabromophthalimide)) and apply regression models (BCF ≈ 9, indicating low bioaccumulation) .
- Soil mobility : Calculate Koc using molecular connectivity indices (e.g., Koc ≈ 8×10⁵, classifying the compound as immobile) .
Q. What structural modifications enhance its performance as a nucleating agent in polymer matrices?
- Introduce hydroxyl groups (e.g., N,N'-ethylenebis(12-hydroxystearamide)) to improve hydrogen bonding with polymer chains, reducing haze values in PLA films from >30% to <10% .
- Optimize alkyl chain length (e.g., C18 vs. C12) to match polymer crystallinity requirements, as evidenced by DSC melting point shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
